molecular formula C27H45NO2 B12542408 1H-Indole-3-octadecanol, 5-methoxy- CAS No. 651331-34-9

1H-Indole-3-octadecanol, 5-methoxy-

Cat. No.: B12542408
CAS No.: 651331-34-9
M. Wt: 415.7 g/mol
InChI Key: GGEFAZNPFHKYLR-UHFFFAOYSA-N
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Description

1H-Indole-3-octadecanol, 5-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

1H-Indole-3-octadecanol, 5-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1H-Indole-3-octadecanol, 5-methoxy- has a wide range of scientific research applications, including:

Mechanism of Action

Properties

CAS No.

651331-34-9

Molecular Formula

C27H45NO2

Molecular Weight

415.7 g/mol

IUPAC Name

18-(5-methoxy-1H-indol-3-yl)octadecan-1-ol

InChI

InChI=1S/C27H45NO2/c1-30-25-19-20-27-26(22-25)24(23-28-27)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-21-29/h19-20,22-23,28-29H,2-18,21H2,1H3

InChI Key

GGEFAZNPFHKYLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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